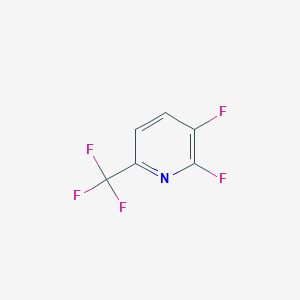

2,3-Difluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLBNMVDMAZSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 2,3-Difluoro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

A Note on the Isomer: This guide focuses on 2,3-Difluoro-5-(trifluoromethyl)pyridine . While the initial topic specified the 6-(trifluoromethyl) isomer, a comprehensive review of scientific and patent literature reveals a significantly greater body of work and established industrial relevance for the 5-(trifluoromethyl) isomer. This document, therefore, provides an in-depth analysis of the more prominently documented and utilized compound to ensure technical accuracy and practical value for researchers.

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical design.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of active ingredients.[2] When combined with a pyridine scaffold—a privileged heterocycle in bioisosteric replacement—the resulting trifluoromethylpyridines (TFMPs) represent a class of exceptionally valuable building blocks.[1][3] This guide provides a detailed exploration of a key member of this class, 2,3-Difluoro-5-(trifluoromethyl)pyridine, a molecule whose development was driven by the need for advanced, high-performance chemical intermediates.

Genesis of a Key Building Block: Overcoming Synthetic Hurdles

The development of 2,3-Difluoro-5-(trifluoromethyl)pyridine was not a trivial pursuit. Historically, the nucleophilic substitution of halogens on a pyridine ring is most facile at the α (2- and 6-) and γ (4-) positions. The β (3- and 5-) positions are notoriously less reactive.[4] The initial drive for the synthesis of this specific molecule came from the discovery that pyridyloxyphenoxy alkanoic acids containing a fluorine atom at the 3-position of the pyridine ring exhibited "unexpectedly superior herbicidal activity".[5] This created a clear industrial demand for a reliable synthetic route to this challenging substitution pattern, paving the way for its discovery and subsequent patenting as a crucial chemical intermediate.[5]

Synthetic Strategies and Mechanistic Insights

The primary and most commercially viable route to 2,3-Difluoro-5-(trifluoromethyl)pyridine is through a halogen exchange (Halex) reaction. This method involves the substitution of a chlorine atom at the 3-position of a pre-fluorinated pyridine precursor.

The Halogen Exchange (Halex) Route

The key transformation is the conversion of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine to the desired difluoro product. This is a nucleophilic aromatic substitution (SNAr) reaction.

-

Reactants :

-

Substrate : 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine

-

Fluorinating Agent : Anhydrous cesium fluoride (CsF) or potassium fluoride (KF). CsF is generally more reactive but also more expensive. KF can be used effectively, often with a phase-transfer catalyst.

-

-

Solvent : A high-boiling polar aprotic solvent is required to facilitate the dissolution of the fluoride salt and to reach the necessary reaction temperatures. Common choices include dimethyl sulfoxide (DMSO), sulfolane, N-methylpyrrolidinone (NMP), or dimethylformamide (DMF).[5]

-

Temperature : The reaction is conducted at elevated temperatures, typically ranging from 120°C to 220°C, depending on the solvent and fluorinating agent used.[1][5]

Caption: Synthetic Workflow for 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Detailed Experimental Protocol (Exemplified from Patent Literature)

The following protocol is a representative synthesis adapted from established patent methodologies.[1]

-

Preparation : A reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head is charged with sulfolane (solvent) and anhydrous potassium fluoride (KF). To enhance reactivity, a phase-transfer catalyst such as 18-crown-6 may also be added.

-

Drying : The mixture is heated under vacuum to remove any residual water, which is critical as water can significantly reduce the efficacy of the fluoride nucleophile. A small amount of solvent is distilled off to ensure anhydrous conditions.

-

Reaction : The vacuum is released, and the starting material, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, is added to the hot, stirred mixture. The temperature is raised to and maintained at 195-220°C.

-

Product Removal : The product, 2,3-Difluoro-5-(trifluoromethyl)pyridine, has a lower boiling point than the solvent and starting material. It is continuously removed from the reaction mixture by distillation as it is formed. This is a crucial step that drives the reaction to completion by Le Châtelier's principle and minimizes product decomposition at high temperatures.

-

Purification : The collected distillate is then purified by fractional distillation to yield the final product with high purity. A yield of 60% at a 94% conversion of the starting material has been reported.[1]

The SNAr Mechanism: A Deeper Look

The halogen exchange on this electron-deficient pyridine ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][6]

-

Nucleophilic Attack : The fluoride ion (F⁻), a strong nucleophile, attacks the carbon atom at the 3-position, which is bonded to the chlorine atom. This attack is perpendicular to the plane of the aromatic ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the fluorine atom at the 2-position, and the potent trifluoromethyl group at the 5-position all contribute to making the ring electron-deficient and thus susceptible to nucleophilic attack.[6]

-

Formation of the Meisenheimer Complex : The attack leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the molecule, with resonance structures placing the charge on the electronegative nitrogen atom and the carbons ortho and para to the point of attack, which provides significant stabilization.

-

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast. The rate-determining step of the SNAr reaction is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[7]

Caption: Key steps in the SNAr mechanism.

Physicochemical and Spectroscopic Profile

A summary of the key physical properties of 2,3-Difluoro-5-(trifluoromethyl)pyridine is provided below.

| Property | Value | Source |

| CAS Number | 89402-42-6 | [Commercial Suppliers] |

| Molecular Formula | C₆H₂F₅N | [Commercial Suppliers] |

| Molecular Weight | 183.08 g/mol | [Commercial Suppliers] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 104°C @ 760 mmHg | [5] |

| Density | ~1.47 g/cm³ | [Commercial Suppliers] |

| Refractive Index | ~1.3885 | [5] |

Expected Spectroscopic Signatures

-

¹H NMR : The spectrum would be relatively simple, showing two signals for the two aromatic protons on the pyridine ring. Each signal would appear as a complex multiplet due to ¹H-¹H coupling and additional, larger ¹H-¹⁹F couplings to the fluorine atoms on the ring.

-

¹³C NMR : The spectrum would show six distinct signals for the six carbon atoms. The signals for the carbon atoms directly bonded to fluorine (C2, C3, and the CF₃ carbon) would exhibit large one-bond C-F coupling constants (¹JCF). The other ring carbons would show smaller two- or three-bond couplings (²JCF, ³JCF).

-

¹⁹F NMR : This is the most informative technique for this molecule.[2] It would display three distinct signals: one for the fluorine at the 2-position, one for the fluorine at the 3-position, and one for the trifluoromethyl group. The signals for the ring fluorines would be split by each other and by the ring protons. The CF₃ signal would likely appear as a triplet due to coupling with the two adjacent ring protons (if resolved) or a more complex multiplet due to coupling to the ring fluorines. The wide chemical shift range of ¹⁹F NMR ensures these signals would be well-resolved.[2] Analysis of the complex splitting patterns would be essential for unambiguous structure confirmation.[8]

Applications in Agrochemical and Pharmaceutical Development

The primary and well-documented application of 2,3-Difluoro-5-(trifluoromethyl)pyridine is as a high-value intermediate in the synthesis of potent herbicides.[4][5] The unique electronic properties conferred by the difluoro and trifluoromethyl substituents are leveraged to create active ingredients with high efficacy.

The molecule serves as an electrophilic partner in nucleophilic substitution reactions, where the fluorine at the 2-position is displaced by a nucleophile (e.g., a phenoxide) to construct the final herbicidal product. The presence of the fluorine at the 3-position and the CF₃ group at the 5-position are crucial for the biological activity of the resulting herbicide.[5]

Caption: From Building Block to Final Product.

While its role in agrochemicals is firmly established, its application in pharmaceuticals is less direct. However, the broader class of fluorinated pyridines is of immense interest in drug discovery for creating metabolically robust and potent therapeutic agents.[9]

Conclusion

2,3-Difluoro-5-(trifluoromethyl)pyridine stands as a testament to the power of fluorine chemistry in creating high-value chemical intermediates. Its synthesis, while challenging due to the inertness of the pyridine 3-position, has been successfully addressed through the halogen exchange reaction, enabling its use in the production of advanced herbicides. This guide has provided a comprehensive overview of its discovery, synthesis, mechanism, properties, and applications, offering a valuable technical resource for researchers and professionals in chemical synthesis and development. The continued exploration of such fluorinated building blocks will undoubtedly lead to the discovery of new and improved molecules in both agriculture and medicine.

References

Sources

- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated pyridine scaffolds are of paramount importance, serving as key building blocks for a wide array of bioactive compounds. 2,3-Difluoro-6-(trifluoromethyl)pyridine, a member of this esteemed class of molecules, represents a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and potential applications, offering a technical resource for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

2,3-Difluoro-6-(trifluoromethyl)pyridine is a highly functionalized pyridine ring. The presence of three distinct fluorine environments—two ortho/meta-difluoro substituents and a trifluoromethyl group—creates a unique electronic and steric profile that dictates its reactivity and potential applications.

Chemical Structure

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];

// Define nodes for atoms N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; CF3 [label="CF3", fontcolor="#EA4335"];

// Position nodes to form the pyridine ring N [pos="0,1.5!"]; C1 [pos="-1.3,0.75!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"];

// Position substituents F1 [pos="-2.6,1.25!"]; F2 [pos="-2.6,-1.25!"]; CF3 [pos="2.6,1.25!"];

// Draw bonds edge [style=solid]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Double bonds edge [style=double]; N -- C5; C1 -- C2; C3 -- C4;

// Substituent bonds edge [style=solid]; C1 -- F1; C2 -- F2; C5 -- CF3; } Caption: Chemical structure of 2,3-Difluoro-6-(trifluoromethyl)pyridine.

Physicochemical Data Summary

While comprehensive, peer-reviewed data for 2,3-Difluoro-6-(trifluoromethyl)pyridine is not widely available, the following table summarizes key identifiers and properties based on available information. Researchers should verify these properties through analytical characterization.

| Property | Value |

| CAS Number | 1159512-37-4 |

| Molecular Formula | C₆H₂F₅N |

| Molecular Weight | 183.08 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Synthesis of 2,3-Difluoro-6-(trifluoromethyl)pyridine

The synthesis of highly fluorinated pyridines often involves multi-step processes, commonly starting from more readily available chlorinated precursors. A plausible and industrially relevant approach for the synthesis of 2,3-Difluoro-6-(trifluoromethyl)pyridine is through a series of halogen exchange (HALEX) reactions.

Conceptual Synthetic Pathway

The synthesis can be envisioned to start from a chlorinated pyridine precursor, which undergoes fluorination to introduce the trifluoromethyl group and the fluorine atoms on the pyridine ring. A key process described in the patent literature involves the fluorination of a polychlorinated starting material.

Experimental Protocol (Illustrative)

The following protocol is based on general methods for fluorination described in patent literature, such as WO2015151116A2, and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)pyridine

-

Apparatus: A high-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and inlet/outlet for gases is required.

-

Reactants: Charge the reactor with 2,3-dichloro-6-(trichloromethyl)pyridine and a suitable fluorination catalyst (e.g., antimony trifluoride or antimony pentafluoride).

-

Fluorination: Introduce anhydrous hydrogen fluoride (HF) into the reactor.

-

Reaction Conditions: Heat the mixture under pressure (e.g., 150-190°C and 15-25 kg/cm ²). The reaction progress should be monitored by gas chromatography (GC).

-

Work-up: After completion, carefully vent the excess HF and hydrochloric acid (HCl) gas through a scrubbing system. The crude product is then typically neutralized with a weak base (e.g., aqueous sodium carbonate) and the organic layer is separated.

Step 2: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)pyridine

-

Reactants: The crude or purified 2,3-dichloro-6-(trifluoromethyl)pyridine is reacted with a fluorinating agent capable of replacing the ring chlorines. Spray-dried potassium fluoride (KF) is a common choice.

-

Solvent: A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is used.

-

Reaction Conditions: The mixture is heated to a high temperature (e.g., 180-220°C) for several hours. The progress is monitored by GC.

-

Purification: The final product is isolated from the reaction mixture, typically by distillation. Further purification by fractional distillation may be necessary to achieve high purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3-Difluoro-6-(trifluoromethyl)pyridine is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of five electron-withdrawing fluorine atoms. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the pyridine ring can be displaced by a variety of nucleophiles. The regioselectivity of this substitution is a critical aspect for its synthetic utility. Generally, positions activated by the ring nitrogen and the trifluoromethyl group are most susceptible to attack. The C2 and C6 positions of a pyridine ring are electronically activated towards nucleophilic attack. In this molecule, the C2 position is substituted with a fluorine atom, making it a likely site for substitution.

The choice of nucleophile, solvent, and reaction temperature can influence the outcome of the reaction. Common nucleophiles include:

-

Alkoxides (R-O⁻)

-

Thiolates (R-S⁻)

-

Amines (R-NH₂)

-

Carbanions

Applications in Drug Discovery and Agrochemicals

While specific, publicly documented examples of commercial products derived directly from 2,3-Difluoro-6-(trifluoromethyl)pyridine are scarce, its structural motifs are highly valuable in both the pharmaceutical and agrochemical industries. Its isomers and related compounds are key intermediates in the synthesis of herbicides and other crop protection agents.

The utility of this compound lies in its ability to serve as a scaffold for introducing a fluorinated pyridine moiety into a larger molecule. This can be achieved through the SNAr reactions described above, where the pyridine acts as an electrophile.

Hypothetical Application Workflow:

Safety and Handling

As with all highly fluorinated and reactive organic compounds, 2,3-Difluoro-6-(trifluoromethyl)pyridine should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Summary:

-

Skin and Eye Irritant: Expected to be irritating to the skin and eyes.

-

Respiratory Irritant: Vapors may be irritating to the respiratory tract.

-

Toxicity: While specific toxicity data is limited, related compounds are harmful if swallowed, inhaled, or absorbed through the skin.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2,3-Difluoro-6-(trifluoromethyl)pyridine is a specialized chemical intermediate with significant potential for the synthesis of complex, high-value molecules in the life sciences. Its highly electron-deficient pyridine ring is primed for nucleophilic substitution, making it a versatile building block. While detailed, peer-reviewed literature on this specific isomer is limited, the principles of its synthesis and reactivity can be understood from the broader context of fluorinated pyridine chemistry. As the demand for novel, effective, and metabolically robust pharmaceuticals and agrochemicals continues to grow, the importance of such highly functionalized intermediates is set to increase, making 2,3-Difluoro-6-(trifluoromethyl)pyridine a compound of interest for further research and application development.

References

A comprehensive list of peer-reviewed articles and patents for this specific compound is not available. The synthesis and application information is largely derived from patent literature concerning related fluorinated pyridines. Researchers are encouraged to consult chemical suppliers and specialized databases for the most current information.

- Patent WO2015151116A2: "Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

General Review on Trifluoromethylpyridines: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2021. This article provides excellent background on the importance of this class of compounds. [Link]

Methodological & Application

Application Notes & Protocols: A Guide to Catalytic Vapor-Phase Fluorination of Trifluoromethylpyridines

Abstract

The introduction of fluorine and trifluoromethyl (CF₃) groups into pyridine scaffolds is a cornerstone of modern agrochemical and pharmaceutical development, imparting unique properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1] This guide provides an in-depth technical overview and actionable protocols for the vapor-phase fluorination of trifluoromethylpyridines, a robust and scalable method for synthesizing high-value fluorinated heteroaromatics. We will explore the underlying reaction mechanisms, detail the design of a suitable high-temperature flow reactor, present step-by-step protocols for catalyst preparation and execution of the fluorination reaction, and offer field-proven insights for troubleshooting and optimization. This document is intended for researchers, chemists, and process engineers engaged in the synthesis and development of complex fluorinated molecules.

Mechanistic Rationale and Strategic Considerations

The vapor-phase fluorination of substituted pyridines primarily operates via a catalytic halogen exchange (Halex) mechanism, which is a type of nucleophilic aromatic substitution (SNAr).[2] The success of this reaction is predicated on the electronic nature of the pyridine ring.

Causality of Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group further depletes the electron density of the aromatic system. This electronic configuration makes the pyridine ring highly susceptible to attack by nucleophiles, such as the fluoride anion (F⁻), facilitating the displacement of leaving groups like chloride (Cl⁻).[3]

The general mechanism involves the attack of a fluoride ion on the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group restores the aromaticity of the ring.

The Role of the Catalyst: While the reaction can proceed thermally at very high temperatures, heterogeneous catalysts are essential for achieving high selectivity and conversion rates under more controlled conditions.[4] Solid-state catalysts, particularly those based on metal oxides like chromium(III) oxide (Cr₂O₃), are widely employed.[5]

-

Catalyst Activation: The catalyst is not active in its pure oxide form. An essential pre-treatment step, known as activation or pre-fluorination, is required. In this process, the catalyst is exposed to a stream of anhydrous hydrogen fluoride (HF) at elevated temperatures. This converts the metal oxide surface into a more active metal oxyfluoride or fluoride species.[6][7] These fluorinated species contain Lewis acidic metal sites that are crucial for the catalytic cycle.

-

Catalytic Cycle: The Lewis acidic sites on the activated catalyst surface coordinate with the nitrogen atom of the pyridine substrate, further polarizing the C-Cl bond and increasing its susceptibility to nucleophilic attack by fluoride. The fluoride source is typically anhydrous HF, which interacts with the catalyst surface.

Below is a conceptual diagram illustrating the key stages of the catalytic process.

Caption: Conceptual workflow of catalyst activation and the subsequent fluorination cycle.

Paramount Safety Protocols

Vapor-phase fluorination involves highly hazardous materials and conditions. Adherence to strict safety protocols is non-negotiable.

-

Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic gas that causes severe burns upon contact with any tissue. It rapidly penetrates the skin, causing deep tissue and bone destruction.[8] All operations involving HF must be conducted in a dedicated, well-ventilated fume hood with a compatible scrubber system. Continuous HF monitoring systems are mandatory.

-

High-Temperature Operations: The reaction is conducted at temperatures often exceeding 300°C, posing a significant risk of thermal burns and potential for material failure if not properly engineered.[1]

-

Personal Protective Equipment (PPE): A full suite of specialized PPE is required:

-

HF-resistant gloves (e.g., nitrile base layer with heavy-duty neoprene or butyl rubber outer gloves).

-

Full-face shield and chemical splash goggles.

-

Acid-resistant apron or full-body suit.

-

Closed-toe leather or rubber footwear.

-

-

Emergency Response: An HF-specific first aid kit must be immediately accessible. This includes a plentiful supply of 2.5% calcium gluconate gel, which must be applied to any suspected skin contact area after copious flushing with water.[8][9] All personnel must be trained in HF first aid procedures.

Experimental Apparatus: High-Temperature Flow Reactor

A continuous flow reactor is the standard setup for vapor-phase fluorination. This allows for precise control over reaction parameters and enhances safety compared to batch processes.[10][11]

Core Components:

-

Gas & Liquid Feed System: Mass flow controllers (MFCs) for precise metering of HF, chlorine (if used), and inert carrier gases (e.g., Nitrogen). A high-pressure syringe pump or HPLC pump for the organic substrate.

-

Vaporizer/Pre-heater: A heated zone to ensure the organic substrate is fully vaporized and mixed with the gas stream before entering the reactor.

-

Reactor Tube: Typically constructed from corrosion-resistant alloys like Monel® or Inconel®. The tube is packed with the catalyst.

-

Furnace: A high-temperature tube furnace capable of maintaining a stable and uniform temperature profile across the catalyst bed.

-

Condensation & Collection System: A series of cold traps (e.g., dry ice/acetone) to condense the product stream and separate it from non-condensable gases.

-

Scrubber: An essential safety component to neutralize any unreacted HF and acidic byproducts (e.g., HCl) before venting. A potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution is typically used.

Caption: Schematic of a typical vapor-phase fluorination flow reactor setup.

Protocol 1: Catalyst Preparation and Activation

This protocol details the preparation of a chromium oxide catalyst and its crucial activation for fluorination reactions.

4.1. Materials and Equipment

-

Chromium(III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O]

-

Ammonium hydroxide (NH₄OH) solution (28%)

-

Deionized water

-

Filtration apparatus, drying oven, calcination furnace

-

Packed bed reactor system (as described in Section 3)

4.2. Step-by-Step Catalyst Preparation

-

Precipitation: Dissolve chromium(III) nitrate in deionized water. While stirring vigorously, slowly add ammonium hydroxide solution until the pH reaches ~8-9 to precipitate chromium(III) hydroxide.

-

Aging: Allow the resulting slurry to age for 2-4 hours to ensure complete precipitation.

-

Washing: Filter the precipitate and wash thoroughly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable method).

-

Drying: Dry the filter cake in an oven at 110-120°C overnight.

-

Calcination: Calcine the dried powder in a furnace under a flow of dry air. Ramp the temperature to 500°C and hold for 4 hours. This decomposes the hydroxide to chromium(III) oxide (Cr₂O₃).[5]

-

Pelletizing: Pelletize the resulting Cr₂O₃ powder, crush, and sieve to the desired particle size (e.g., 20-40 mesh) for packing into the reactor.

4.3. Step-by-Step Catalyst Activation (In-situ) Causality: This step is critical to transform the relatively inert Cr₂O₃ into the active chromium oxyfluoride catalytic surface. Omitting this step will result in negligible reaction.[6]

-

Packing: Load the sieved Cr₂O₃ catalyst into the reactor tube, securing it with quartz wool plugs.

-

Drying: Heat the catalyst bed to 300°C under a steady flow of dry nitrogen for at least 2 hours to remove any adsorbed moisture.

-

Pre-fluorination: Lower the temperature to 250°C. While maintaining the nitrogen flow, introduce a slow, controlled flow of anhydrous HF gas.

-

Ramping: Slowly ramp the temperature up to the target reaction temperature (e.g., 350-400°C) over several hours, maintaining the N₂/HF flow. Hold at the final temperature for 2-4 hours.

-

Conditioning: The catalyst is now activated and ready for use. The HF flow is maintained as the organic substrate is introduced.

Protocol 2: Simultaneous Chlorination & Fluorination of 3-Picoline

This one-step process is an industrially significant route to produce 2-chloro-5-(trifluoromethyl)pyridine, a key agrochemical intermediate.[1][12]

5.1. Objective To synthesize 2-chloro-5-(trifluoromethyl)pyridine and 3-(trifluoromethyl)pyridine from β-picoline in a single pass using a fluidized-bed or packed-bed reactor.

5.2. Step-by-Step Methodology

-

System Preparation: Ensure the reactor system, loaded with an activated chromium-based catalyst (e.g., CrO-Al), is at the target reaction temperature and pressure.

-

Reactant Feed: Initiate the flow of gaseous reactants into the vaporizer/mixer through calibrated MFCs. Simultaneously, begin pumping the liquid β-picoline.

-

Reaction Execution: The vaporized reactant mixture flows through the catalyst bed where the simultaneous chlorination of the methyl group and pyridine ring, and fluorination (halogen exchange) occurs.

-

Product Collection: The reactor effluent is passed through the condensation system to collect the crude product mixture.

-

Analysis: The crude product is analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

-

Purification: The target products are isolated from the crude mixture via fractional distillation.

5.3. Typical Reaction Parameters and Performance

| Parameter | Value/Range | Rationale & Field Insight |

| Catalyst | CrO-Al | Provides both acidic sites for fluorination and facilitates chlorination.[12] |

| Temperature | 300 - 400°C | Balances reaction rate against thermal decomposition. Higher temps can favor over-chlorination.[1][13] |

| Molar Ratio (Picoline:Cl₂:HF) | 1 : 3-5 : 6-10 | Stoichiometric excess of Cl₂ and HF is required to drive the reaction to completion. The ratio controls product distribution. |

| Space Velocity (GHSV) | 200 - 400 h⁻¹ | Lower space velocity (longer residence time) increases conversion but may also lead to more byproducts.[12] |

| Typical Total Yield | ~65-70% | Combined yield of 2-chloro-5-TFMP and 3-TFMP.[12] Unwanted by-products can be recycled.[1] |

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Conversion | 1. Incomplete catalyst activation.2. Reaction temperature too low.3. Catalyst deactivation (coking). | 1. Repeat the activation protocol, ensuring sufficient time and HF flow.2. Incrementally increase the furnace temperature by 10-20°C.3. Perform a regeneration cycle (see below). |

| Poor Selectivity | 1. Incorrect molar ratios of reactants.2. Temperature too high, causing fragmentation or over-chlorination. | 1. Adjust Cl₂ and HF flow rates. Reducing the Cl₂ ratio can limit polychlorination.2. Reduce the reaction temperature. |

| Catalyst Deactivation | Carbonaceous deposits (coke) forming on the catalyst surface, blocking active sites. | Regeneration Protocol: Stop the organic feed. Purge with N₂. Introduce a controlled flow of diluted air (e.g., 5% O₂ in N₂) at 350-450°C to carefully burn off the carbon deposits.[12] |

References

-

T. H. Graham, E. D. R. D. P. E. A. S. (2022). Catalysis for Fluorination and Trifluoromethylation. National Center for Biotechnology Information. [Link]

-

Ishihara, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Jadhav, H. D., et al. (2011). Vapor phase fluorination of 1,1,1-trifluoro-2- chloroethane over CrOx-Y2O3 catalysts. NIScPR. [Link]

-

M. T. K. L. C. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Royal Society of Chemistry. [Link]

-

F. B. C. G. A. K. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]

-

Gaylord Chemical. (n.d.). Halex Comparative Reaction. gchem.com. [Link]

-

D. A. C. B. A. B. J.-M. P. J. F. (2010). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate. [Link]

-

L. Z. W. Z. Y. L. (2013). Cr2O3 Catalysts for Fluorination of 2-Chloro-3,3,3-trifluoropropene to 2,3,3,3-Tetrafluoropropene. ACS Publications. [Link]

-

R. F. H. N. C. G. C. F. (2018). Phosphine Catalysis of the Fluorination of Unactivated Tertiary Alkyl Chlorides Under Mild and Convenient Conditions. National Center for Biotechnology Information. [Link]

-

Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. [Link]

- Langager, B. A. (1987). Preparation of (trifluoromethyl)pyridines.

-

D. A. C. B. A. B. J.-M. P. J. F. (2009). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. WordPress. [Link]

-

WIPO. (2019). METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. [Link]

-

F. B. C. G. A. K. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. [Link]

-

D. C. W. Z. X. Z. (2018). Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. organic-chemistry.org. [Link]

-

J. R. P. S. R. B. S. S. (2012). CrOX-Y2O3 catalysts for vapor phase fluorination of dichlorodifluoromethane. ResearchGate. [Link]

-

Langager, B. A. (1984). Preparation of (trifluoromethyl)pyridines. European Patent Office. [Link]

- Zhiping, L., et al. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.

-

European Patent Office. (2024). METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. epo.org. [Link]

-

Battilocchio, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Dong, Q.-Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. [Link]

- Grosse, A. V., & Cady, G. H. (1950). Vapor phase fluorination process.

-

R. D. J. C. L. R. R. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry. [Link]

-

jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. [Link]

- Baxter, H., et al. (1984). Preparation of 2-chloro-5-trifluoromethylpyridine.

-

M. S. W. M. J. D. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. [Link]

-

Wang, M., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed Central. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Application Note: Cyclocondensation Strategies for the Synthesis of Trifluoromethylpyridines

Introduction: The Strategic Importance of Trifluoromethylpyridines

The introduction of a trifluoromethyl (–CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] This "super methyl group" imparts a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity, which can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] When appended to the pyridine core, a privileged pharmacophore in its own right, the resulting trifluoromethylpyridine (TFMP) structures are found in numerous blockbuster drugs and advanced agricultural products.[6][7][8]

The synthesis of TFMPs can be approached in several ways, but cyclocondensation reactions—where the pyridine ring is constructed from acyclic, fluorine-containing building blocks—offer a powerful and convergent strategy.[1][6] These methods provide direct access to complex, polysubstituted pyridines that would be difficult to obtain by direct trifluoromethylation of a pre-formed ring. This guide details two robust cyclocondensation methodologies: the Bohlmann-Rahtz synthesis for highly substituted pyridines and a versatile multicomponent reaction (MCR) approach analogous to the Hantzsch synthesis.

The Bohlmann-Rahtz Synthesis for Trifluoromethylated Scaffolds

The Bohlmann-Rahtz pyridine synthesis is an elegant and highly effective method for preparing substituted pyridines.[9][10] The classical reaction involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which subsequently undergoes thermal cyclodehydration.[11] For the synthesis of TFMPs, this reaction is adapted by using trifluoromethyl-α,β-ynones or equivalent trifluoromethylated Michael acceptors.[12]

Mechanistic Rationale

The causality of the Bohlmann-Rahtz reaction proceeds through a well-defined sequence. The initial and rate-determining step is a conjugate (Michael) addition of the nucleophilic β-carbon of the enamine to the electron-deficient trifluoromethyl-α,β-ynone. This forms a linear aminodiene intermediate. For the crucial ring-closing step to occur, the intermediate must adopt the correct s-cis conformation via E/Z isomerization, which is often facilitated by heat. The final step is an intramolecular attack of the enamine nitrogen onto the carbonyl carbon, followed by elimination of water (cyclodehydration) to yield the aromatic pyridine ring.[9][12] The use of a Lewis acid catalyst, such as ZnBr₂, can facilitate the cyclization under milder conditions.[12]

Caption: Bohlmann-Rahtz reaction pathway for TFMP synthesis.

Protocol: Synthesis of Ethyl 4-Methyl-2-phenyl-6-(trifluoromethyl)nicotinate

This protocol is a representative example adapted from the Bohlmann-Rahtz methodology, using a trifluoromethyl-ynone and a β-enamino ester.

Materials:

-

1-Phenyl-4,4,4-trifluorobut-2-yn-1-one (1.0 equiv, 2.0 mmol, 396 mg)

-

Ethyl 3-aminobut-2-enoate (1.1 equiv, 2.2 mmol, 284 mg)

-

Zinc Bromide (ZnBr₂, 10 mol%, 0.2 mmol, 45 mg)

-

Toluene, anhydrous (10 mL)

-

Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-4,4,4-trifluorobut-2-yn-1-one (396 mg) and ethyl 3-aminobut-2-enoate (284 mg).

-

Add anhydrous toluene (10 mL) to the flask, followed by zinc bromide (45 mg).

-

Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

-

Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 to 90:10 Hexane:Ethyl Acetate gradient) to afford the title compound.[13]

Substrate Scope and Yields

The Bohlmann-Rahtz approach is versatile, accommodating a range of substituents on both the enamine and the trifluoromethylated precursor.

| R¹ (on Ynone) | R² (on Enamine) | R³ (on Enamine) | Typical Yield (%) | Reference |

| Phenyl | -COOEt | Methyl | 85% | [12] |

| 4-Chlorophenyl | -COOEt | Methyl | 82% | [12] |

| Thiophen-2-yl | -COOEt | Methyl | 78% | [12] |

| Phenyl | -C(O)CH₃ | Phenyl | 75% | [12] |

Multicomponent Hantzsch-Type Synthesis of Trifluoromethylpyridines

Multicomponent reactions (MCRs) offer significant advantages in efficiency and atom economy by combining three or more starting materials in a single pot to generate complex products. The Hantzsch pyridine synthesis is a classic MCR that can be readily adapted for TFMP synthesis.[14][15] The typical components are a trifluoromethylated β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate), an aldehyde, and an ammonium salt as the nitrogen source.[6]

Mechanistic Rationale

The reaction proceeds through a network of interconnected equilibria. An initial Knoevenagel condensation between the aldehyde and the trifluoromethylated β-dicarbonyl compound forms a highly electrophilic α,β-unsaturated intermediate. A second equivalent of the β-dicarbonyl can react with ammonia (from ammonium acetate) to form an enamine in situ. A subsequent Michael addition between the in situ generated enamine and the α,β-unsaturated intermediate yields a 1,5-dicarbonyl adduct. This adduct then undergoes intramolecular cyclization and dehydration to form a 1,4-dihydropyridine (DHP) derivative. A final oxidation step, which can sometimes occur spontaneously upon air exposure or be induced with a mild oxidant, furnishes the final aromatic trifluoromethylpyridine.

Caption: Hantzsch-type multicomponent pathway to TFMPs.

Protocol: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-3-(trifluoromethyl)pyridine-3,5-dicarboxylate

This protocol describes a one-pot, three-component synthesis leading to a highly functionalized trifluoromethylpyridine.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv, 5.0 mmol, 920 mg)

-

Ethyl acetoacetate (1.0 equiv, 5.0 mmol, 650 mg)

-

Benzaldehyde (1.0 equiv, 5.0 mmol, 530 mg)

-

Ammonium acetate (NH₄OAc, 1.2 equiv, 6.0 mmol, 462 mg)

-

Ethanol (20 mL)

-

Ceric Ammonium Nitrate (CAN) (for optional oxidation)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (920 mg), ethyl acetoacetate (650 mg), benzaldehyde (530 mg), and ammonium acetate (462 mg).

-

Add ethanol (20 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 16 hours.

-

Monitor the formation of the dihydropyridine intermediate by TLC.

-

Workup Option A (Aromatization by Air): After cooling, pour the reaction mixture into ice-water (50 mL). If a precipitate forms, collect it by vacuum filtration. The solid is the dihydropyridine intermediate, which may slowly oxidize to the pyridine in air.

-

Workup Option B (Chemical Oxidation): After cooling the reaction to room temperature, add a solution of Ceric Ammonium Nitrate (2.2 equiv) in water dropwise. Stir for 1 hour at room temperature until the DHP is fully converted to the pyridine (monitor by TLC).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield the desired trifluoromethylpyridine.

General Experimental Workflow

The synthesis and validation of trifluoromethylpyridines follow a standard logical progression in a research setting. The workflow ensures the efficient execution of the reaction and rigorous confirmation of the final product's identity and purity.

Caption: Standard laboratory workflow for TFMP synthesis.

Conclusion

Cyclocondensation reactions represent a highly effective and modular strategy for the synthesis of structurally diverse trifluoromethylpyridines. The Bohlmann-Rahtz and Hantzsch-type multicomponent syntheses, built upon a foundation of well-understood reaction mechanisms, provide reliable access to these high-value compounds. By selecting appropriate trifluoromethylated building blocks, researchers in pharmaceutical and agrochemical development can rapidly generate libraries of novel TFMP derivatives for biological screening, accelerating the discovery of next-generation active ingredients.

References

-

Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of trifluoromethylpyridines. EP 0110690 A1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-251. [Link]

- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines. US4650875A.

-

ResearchGate. (n.d.). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. (2000). Preparation of Trifluoromethylpyridine Libraries. ACS Combinatorial Science. [Link]

-

ResearchGate. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent‐free one‐pot [2+2+1+1] Hantzsch pyridine synthesis. Retrieved from [Link]

-

Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 183-191. [Link]

-

Royal Society of Chemistry. (2020). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers. [Link]

-

MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3097. [Link]

-

Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

-

National Institutes of Health. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301–25307. [Link]

-

National Institutes of Health. (2014). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 36, 1-58. [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]

-

National Institutes of Health. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(6), 1434–1446. [Link]

-

YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. jOeCHEM. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

-

National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Academia.edu. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. @O_Chem_Lover. [Link]

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 9. jk-sci.com [jk-sci.com]

- 10. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 2,3-Difluoro-6-(trifluoromethyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The pyridine ring, a ubiquitous motif in pharmaceuticals, when strategically fluorinated, provides a scaffold with enhanced metabolic stability, altered basicity (pKa), and unique binding interactions. This guide focuses on the applications of a particularly promising building block: 2,3-Difluoro-6-(trifluoromethyl)pyridine . The convergence of a trifluoromethyl group and two fluorine atoms on a pyridine core presents a unique electronic and steric landscape, making it a highly valuable intermediate for the synthesis of novel therapeutics. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the lipophilicity and metabolic stability of a molecule.[2]

The presence of fluorine atoms not only enhances binding affinity in some cases but also provides vectors for further functionalization through nucleophilic aromatic substitution (SNAr). While direct and extensive public-domain literature on the medicinal chemistry applications of 2,3-Difluoro-6-(trifluoromethyl)pyridine is emerging, its structural alerts and the well-established reactivity of analogous compounds provide a strong basis for its application in contemporary drug discovery programs, particularly in the fields of oncology, virology, and agrochemicals.[3][4][5] This document serves to provide both a theoretical framework and practical, albeit illustrative, protocols for the effective utilization of this versatile chemical entity.

Core Chemistry: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary route for the functionalization of 2,3-Difluoro-6-(trifluoromethyl)pyridine is through nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group render the ring electron-deficient and thus highly susceptible to nucleophilic attack. The regioselectivity of this substitution is a critical consideration for synthetic chemists.

Based on the electronic effects of the substituents, the C2 and C6 positions are the most activated towards nucleophilic attack. However, the C6 position is already substituted with a trifluoromethyl group. Therefore, nucleophilic attack is anticipated to occur preferentially at the C2 position, displacing the fluoride at this position. The fluorine at C3 is less activated and less likely to be displaced. This predicted regioselectivity is consistent with studies on similarly substituted pyridines, where substitution occurs at the position para to the strongest electron-withdrawing group.

Application Note 1: Synthesis of a Hypothetical Kinase Inhibitor

Rationale: The 2-amino-3-halopyridine scaffold is a common feature in many kinase inhibitors. The strategic placement of substituents on this core can lead to potent and selective inhibition of various kinases. The 2,3-difluoro-6-(trifluoromethyl)phenyl moiety can serve as a key component of a kinase inhibitor, with the trifluoromethyl group potentially occupying a hydrophobic pocket in the ATP binding site, and the fluorine atoms contributing to favorable binding interactions and improved metabolic stability.

This protocol describes the synthesis of a hypothetical kinase inhibitor intermediate via a nucleophilic aromatic substitution reaction between 2,3-Difluoro-6-(trifluoromethyl)pyridine and a substituted aniline.

Experimental Protocol: SNAr with a Substituted Aniline

Materials:

-

2,3-Difluoro-6-(trifluoromethyl)pyridine

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluoro-6-(trifluoromethyl)pyridine (1.0 eq).

-

Add the substituted aniline (1.1 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).

-

Add the anhydrous solvent (DMSO or DMF) to achieve a concentration of approximately 0.5 M.

-

Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction to 80-120 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,3-Difluoro-6-(trifluoromethyl)pyridine | 1.0 | 183.08 | 5.46 | 1.0 g |

| 4-Methoxyaniline | 1.1 | 123.15 | 6.01 | 740 mg |

| Potassium Carbonate | 2.0 | 138.21 | 10.92 | 1.51 g |

| DMSO | - | - | - | 11 mL |

| Product | 286.23 | Yield: 85% |

Application Note 2: Synthesis of Aryl Ether Derivatives

Rationale: The aryl ether linkage is a common and important structural motif in medicinal chemistry, found in numerous approved drugs. The formation of an aryl ether bond via SNAr with 2,3-Difluoro-6-(trifluoromethyl)pyridine allows for the introduction of a diverse range of phenolic substituents, enabling fine-tuning of a compound's properties.

This protocol details a general procedure for the synthesis of 3-fluoro-2-(phenoxy)-6-(trifluoromethyl)pyridine derivatives.

Experimental Protocol: SNAr with a Substituted Phenol

Materials:

-

2,3-Difluoro-6-(trifluoromethyl)pyridine

-

Substituted phenol (e.g., 4-chlorophenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq).

-

Add anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of 2,3-Difluoro-6-(trifluoromethyl)pyridine (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,3-Difluoro-6-(trifluoromethyl)pyridine | 1.0 | 183.08 | 5.46 | 1.0 g |

| 4-Chlorophenol | 1.2 | 128.56 | 6.55 | 842 mg |

| Sodium Hydride (60%) | 1.2 | 24.00 | 6.55 | 262 mg |

| DMF | - | - | - | 11 mL |

| Product | 291.64 | Yield: 90% |

Conclusion

2,3-Difluoro-6-(trifluoromethyl)pyridine is a highly promising and versatile building block for medicinal chemistry. Its unique electronic properties, arising from the combination of a trifluoromethyl group and two fluorine atoms on a pyridine ring, make it an attractive scaffold for the design of novel therapeutics. The predictable regioselectivity of its nucleophilic aromatic substitution reactions allows for the controlled introduction of a wide range of functional groups, facilitating the exploration of chemical space in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in the synthesis of the next generation of pharmaceuticals and agrochemicals.

References

- U.S. Patent 4,973,698A: "Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine".

- Canadian Patent CA2092407A1: "Process for the prepar

- Chinese Patent CN109988101A: "The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-".

-

Journal of Medicinal Chemistry : "Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues". [Link]

-

ResearchGate : "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". [Link]

-

ChemMedChem : "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode". [Link]

-

Journal of Medicinal Chemistry : "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". [Link]

-

Pharmaceuticals : "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". [Link]

-

Molecules : "Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors". [Link]

-

Processes : "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years". [Link]

-

RSC Advances : "Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)". [Link]

-

The Journal of Organic Chemistry : "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers". [Link]

-

Nucleosides, Nucleotides & Nucleic Acids : "Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides". [Link]

- U.S. Patent 4,071,521A: "Process for making 2,6-difluoro pyridine".

-

ResearchGate : "Fluorine in Drug Design: A Case Study with Fluoroanisoles". [Link]

-

ResearchGate : "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode". [Link]

-

Chemical Communications : "Regioselective difunctionalization of pyridines via 3,4-pyridynes". [Link]

-

Journal of Pesticide Science : "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". [Link]

-

ChemProc : "The Antiviral Activity of Trifluoromethylthiolane Derivatives". [Link]

-

PubChem : "2,3-Difluoro-6-(trifluoromethyl)benzamide". [Link]

-

Chalmers University of Technology Research : "Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex". [Link]

-

Journal of Fluorine Chemistry : "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation". [Link]

-

UPCommons : "European Journal of Medicinal Chemistry". [Link]

-

Bioorganic & Medicinal Chemistry : "Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses". [Link]

-

Hovione : "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities". [Link]

-

Nature Communications : "Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator". [Link]

-

Wikipedia : "Suzetrigine". [Link]

-

Organic Letters : "Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes". [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 2,3-Difluoro-6-(trifluoromethyl)pyridine in Drug Discovery

Introduction: The Value Proposition of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target-binding affinity.[1][2] Within this context, the trifluoromethylpyridine scaffold has emerged as a privileged motif, present in a growing number of approved pharmaceuticals and agrochemicals.[3] 2,3-Difluoro-6-(trifluoromethyl)pyridine is a highly versatile building block, offering medicinal chemists a robust platform for accessing novel chemical matter. Its unique electronic properties, stemming from the interplay between the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, render it susceptible to selective functionalization, primarily through nucleophilic aromatic substitution (SNAr). This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this valuable reagent.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| Chemical Formula | C₆H₂F₅N | |

| Molecular Weight | 183.08 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 107 - 108 °C | |

| Density | 1.438 g/cm³ | |

| Solubility | Insoluble in water |

Safety and Handling: 2,3-Difluoro-6-(trifluoromethyl)pyridine should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and should be stored away from ignition sources. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2,3-difluoro-6-(trifluoromethyl)pyridine in drug discovery lies in its reactivity towards nucleophiles via the SNAr mechanism. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group. This electronic landscape makes the pyridine ring susceptible to attack by a wide range of nucleophiles.[4]

Regioselectivity: The Key to Predictable Synthesis

In 2,3-difluoro-6-(trifluoromethyl)pyridine, the two fluorine atoms are not electronically equivalent. The fluorine at the C-2 position is ortho to the ring nitrogen, while the fluorine at the C-3 position is meta. The SNAr reaction on pyridine rings is preferentially directed to the positions ortho and para to the nitrogen atom, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen.[5][6]

Therefore, nucleophilic attack is highly favored at the C-2 position , leading to the selective displacement of the C-2 fluorine atom. This predictable regioselectivity is a major advantage in synthetic planning, allowing for the direct and controlled introduction of various functional groups.

Caption: General workflow for the SNAr reaction on 2,3-Difluoro-6-(trifluoromethyl)pyridine.

Detailed Application Protocol: Synthesis of a 2-Amino-3-fluoro-6-(trifluoromethyl)pyridine Derivative

This protocol provides a representative procedure for the SNAr reaction of 2,3-difluoro-6-(trifluoromethyl)pyridine with a primary amine. The conditions are based on established methods for similar fluorinated pyridine systems and are broadly applicable.[7][8]

Materials and Reagents

-

2,3-Difluoro-6-(trifluoromethyl)pyridine

-

Primary amine of choice (e.g., aniline, benzylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-difluoro-6-(trifluoromethyl)pyridine (1.0 eq.).

-

Solvent and Reagents: Add anhydrous DMSO to dissolve the starting material. To this solution, add the primary amine (1.1 eq.) followed by anhydrous potassium carbonate (2.0 eq.).

-

Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thereby enhancing its reactivity. Potassium carbonate acts as a base to deprotonate the amine nucleophile in situ, or to scavenge the HF by-product.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Causality Note: Elevated temperatures are necessary to overcome the activation energy for the disruption of the aromatic system during the formation of the Meisenheimer intermediate.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water, followed by brine.

-

Self-Validation: The aqueous washes remove the DMSO and inorganic salts. A final wash with brine helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-fluoro-6-(trifluoromethyl)pyridine derivative.

Applications in Drug Discovery: A Gateway to Diverse Scaffolds

The 2-substituted-3-fluoro-6-(trifluoromethyl)pyridine core, readily accessible through the protocol described above, is a valuable platform for the synthesis of a wide array of more complex molecules. This building block can be further elaborated through various chemical transformations, making it a powerful tool in the medicinal chemist's arsenal.

For instance, the analogous 2,6-dichloro-3-(trifluoromethyl)pyridine is a key starting material for the synthesis of Felezonexor , a potent and selective RAF kinase inhibitor that has been investigated in the context of cancer therapy.[3] The synthetic logic employed for Felezonexor can be readily adapted, using the products derived from 2,3-difluoro-6-(trifluoromethyl)pyridine to generate novel analogues with potentially improved properties.

Caption: From a versatile building block to diverse bioactive molecular cores.

Conclusion

2,3-Difluoro-6-(trifluoromethyl)pyridine is a high-value building block for drug discovery, characterized by its predictable and selective reactivity in nucleophilic aromatic substitution reactions. The C-2 position is preferentially functionalized, providing a reliable and efficient route to a variety of 2-substituted-3-fluoro-6-(trifluoromethyl)pyridine derivatives. These intermediates are valuable precursors for the synthesis of complex molecular architectures, including those found in kinase inhibitors and other classes of therapeutic agents. The protocols and principles outlined in this guide are intended to empower researchers to effectively leverage the synthetic potential of this versatile reagent in their drug discovery programs.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Fujikawa, K., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67-82. [Link]

-

Pipzine Chemicals. (n.d.). 2,6-Difluoro-3-(trifluoromethyl)pyridine. Retrieved January 26, 2026, from [Link]

-

La-Venia, A., & Zyryanov, G. V. (2020). Nucleophilic aromatic substitution of hydrogen in nitroarenes: a valuable tool in the synthesis of heterocycles. Russian Chemical Reviews, 89(1), 1. [Link]

-

Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Part 26. Nucleophilic substitution reactions of pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 877-881. [Link]

-

Boyd, M., & Sax, M. (2017). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 50(2), 243-251. [Link]

- U.S. Patent No. 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Banks, R. E., & Sparkes, G. R. (1972). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970. [Link]

Sources

- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]